molecular formula C6H12N2 B050279 2-Amino-2,3-dimethylbutanenitrile CAS No. 13893-53-3

2-Amino-2,3-dimethylbutanenitrile

Cat. No. B050279
Key on ui cas rn: 13893-53-3
M. Wt: 112.17 g/mol
InChI Key: CAOHBROWLMCZRP-UHFFFAOYSA-N
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Patent
US04562257

Procedure details

2-Amino-2,3-dimethylbutyronitrile (0.393 mol) is added over 40 minutes to a stirred solution of 2,3-quinolinedicarboxylic anhydride (0.376 mol) in 4-picoline (338 g, 3.63 mol) and toluene (52 g), while maintaining the temperature at 40° to 43° C. The reaction mixture is stirred at 40° to 43° C. for one hour. Aqueous sodium hydroxide (218 g, 25%, 1.36 mol) and then toluene 378 g) are added and the mixture stirred at 55° to 60° C. for approximately 15 minutes. The lower aqueous basic phase is separated off and the product extracted from organic phase with water. The aqueous phase is washed with toluene. A portion of the aqueous phase (25.8 g) is treated with 25% aqueous sodium hydroxide (10 g) and 3.7 equivalents of hydrogen peroxide at 65°-70° C. for one hour, then additional 50% aqueous sodium hydroxide (14.5 g) is added and the reaction mixture is allowed to stir for one hour at 65° to 70° C. The mixture is cooled to 25° to 30° C., and the pH of the mixture adjusted to 1.5 with concentrated sulfuric acid. The product 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-3-quinolinecarboxylic acid (17.3 g) is isolated by filtration.
Quantity
0.393 mol
Type
reactant
Reaction Step One
Quantity
0.376 mol
Type
reactant
Reaction Step One
Quantity
338 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
solvent
Reaction Step One
Quantity
218 g
Type
reactant
Reaction Step Two
Quantity
378 g
Type
solvent
Reaction Step Two
[Compound]
Name
phase
Quantity
25.8 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:8])([CH:5]([CH3:7])[CH3:6])[C:3]#[N:4].[N:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[C:11]2[C:19]([O:21][C:22](=O)[C:10]=12)=[O:20].N1C=CC(C)=CC=1.[OH-].[Na+].OO.S(=O)(=O)(O)[OH:36]>C1(C)C=CC=CC=1>[CH:5]([C:2]1([CH3:8])[C:3](=[O:36])[NH:4][C:22]([C:10]2[C:11]([C:19]([OH:21])=[O:20])=[CH:12][C:13]3[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=3)[N:9]=2)=[N:1]1)([CH3:7])[CH3:6] |f:3.4|

Inputs

Step One
Name
Quantity
0.393 mol
Type
reactant
Smiles
NC(C#N)(C(C)C)C
Name
Quantity
0.376 mol
Type
reactant
Smiles
N1=C2C(=CC3=CC=CC=C13)C(=O)OC2=O
Name
Quantity
338 g
Type
reactant
Smiles
N1=CC=C(C=C1)C
Name
Quantity
52 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
218 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
378 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
phase
Quantity
25.8 g
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
14.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 40° to 43° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 40° to 43° C
STIRRING
Type
STIRRING
Details
the mixture stirred at 55° to 60° C. for approximately 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The lower aqueous basic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the product extracted from organic phase with water
WASH
Type
WASH
Details
The aqueous phase is washed with toluene
STIRRING
Type
STIRRING
Details
to stir for one hour at 65° to 70° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 25° to 30° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C1(N=C(NC1=O)C1=NC2=CC=CC=C2C=C1C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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